molecular formula C23H23NO3 B11529254 N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide CAS No. 5923-34-2

N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide

Cat. No.: B11529254
CAS No.: 5923-34-2
M. Wt: 361.4 g/mol
InChI Key: NWGGXSLASVEVDV-UHFFFAOYSA-N
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Description

N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide is an organic compound with the molecular formula C23H23NO3 It is known for its unique structure, which includes a methoxyphenoxy group and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide typically involves the reaction of 3-methoxyphenol with 2-chloroethylamine hydrochloride to form 2-(3-methoxyphenoxy)ethylamine. This intermediate is then reacted with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include solvents like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its methoxyphenoxy group provides potential for various chemical modifications, while the diphenylacetamide moiety contributes to its stability and reactivity .

Biological Activity

N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide is a synthetic organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H23NO3
  • Molecular Weight : 361.4 g/mol
  • Functional Groups : The compound features an amide linkage and a methoxyphenoxy group, contributing to its lipophilicity and membrane permeability.

This compound interacts with specific molecular targets within biological systems. Its mechanism of action may involve:

  • Enzyme Modulation : The compound may inhibit or activate certain enzymes, influencing metabolic pathways.
  • Receptor Interaction : It could bind to receptors, altering cellular signaling processes associated with inflammation or cancer cell proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic potential for inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells through specific signaling pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory markers
AnticancerInduction of apoptosis in cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Anti-inflammatory Research : In vitro experiments demonstrated that the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests potential utility in treating conditions like rheumatoid arthritis.
  • Cancer Cell Line Studies : Research involving human cancer cell lines (e.g., breast and colon cancer) showed that treatment with the compound led to increased apoptosis rates compared to control groups. Mechanistic studies indicated involvement of the caspase pathway.

Properties

CAS No.

5923-34-2

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-(3-methoxyphenoxy)ethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C23H23NO3/c1-26-20-13-8-14-21(17-20)27-16-15-24-23(25)22(18-9-4-2-5-10-18)19-11-6-3-7-12-19/h2-14,17,22H,15-16H2,1H3,(H,24,25)

InChI Key

NWGGXSLASVEVDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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